Cas no 1021040-07-2 (3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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- Inchi: 1S/C22H20F3N3O3/c23-22(24,25)17-8-6-16(7-9-17)18(29)27-12-10-21(11-13-27)19(30)28(20(31)26-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,26,31)
- InChI Key: TTZUMDZKPSUHIE-UHFFFAOYSA-N
- SMILES: N1C2(CCN(C(=O)C3=CC=C(C(F)(F)F)C=C3)CC2)C(=O)N(CC2=CC=CC=C2)C1=O
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2240-0069-2μmol |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-5μmol |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-10μmol |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-20μmol |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-1mg |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-2mg |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-3mg |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-4mg |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-5mg |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2240-0069-10mg |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021040-07-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
3-Benzyl-8-[4-(Trifluoromethyl)Benzoyl]-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione: A Comprehensive Overview
The compound with CAS No. 1021040-07-2, known as 3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom—a feature that often imparts exceptional chemical and biological properties.
The spiro[4.5]decane framework of this compound serves as a central hub for the attachment of various functional groups. The benzyl group at position 3 and the 4-(trifluoromethyl)benzoyl group at position 8 contribute significantly to the molecule's electronic properties and stereochemistry. Recent studies have highlighted the importance of such substituents in modulating the compound's bioavailability and pharmacokinetic profiles.
One of the most intriguing aspects of this compound is its dual dione functionality. The presence of two ketone groups within the spiro system not only enhances its stability but also provides a platform for further chemical modifications. Researchers have explored the potential of this compound as a precursor for more complex molecules with enhanced therapeutic properties.
Recent advancements in synthetic methodologies have enabled the efficient construction of this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach involving microwave-assisted synthesis to achieve high yields and improved purity. This method has been lauded for its scalability and applicability in large-scale production.
The trifluoromethyl group attached to the benzoyl moiety is another critical feature of this compound. This group is known to enhance lipophilicity and improve drug-like properties, making it an attractive candidate for drug development. Preclinical studies have shown that this compound exhibits promising activity against various disease models, including cancer and neurodegenerative disorders.
In terms of applications, 3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its potential as a building block in medicinal chemistry. Its rigid spiro structure allows for precise control over molecular interactions, which is crucial for designing drugs with high specificity and efficacy.
Moreover, this compound has found utility in materials science as well. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of this compound involves a series of carefully orchestrated reactions that highlight the importance of stereochemical control. The use of chiral catalysts has been pivotal in achieving high enantiomeric excess (ee), which is essential for biological studies requiring pure enantiomers.
In conclusion, 3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a remarkable example of how structural complexity can be harnessed to create molecules with diverse applications. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both therapeutic and materials-based innovations.
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